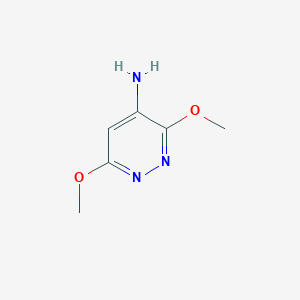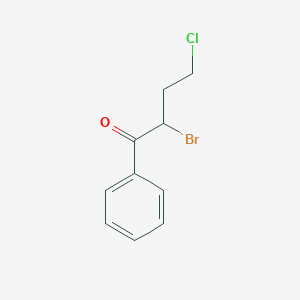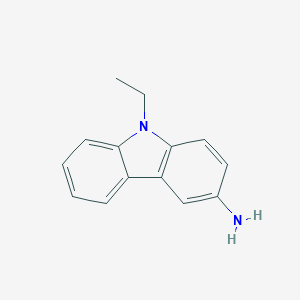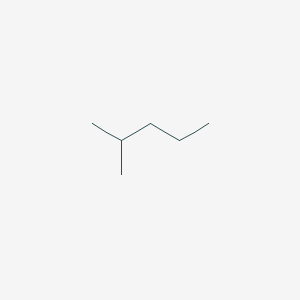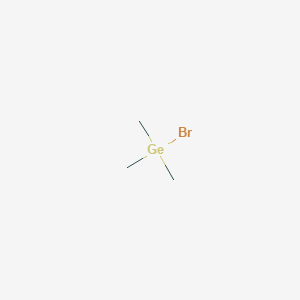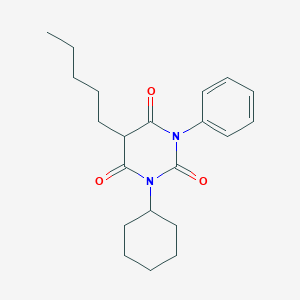
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid is a barbiturate derivative that has been extensively studied for its potential as a sedative and hypnotic agent. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid involves binding to the GABA-A receptor and enhancing the activity of GABA. This results in increased inhibition of neuronal activity, leading to sedation and hypnotic effects. The compound also has anticonvulsant properties, making it a potential treatment for epilepsy.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes in the brain, including acetylcholinesterase and monoamine oxidase. It also has a depressant effect on the respiratory system, making it potentially dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the GABA-A receptor and the role of GABA in the brain. However, the compound is also known to be highly addictive and potentially lethal in high doses, which limits its usefulness in animal studies.
Zukünftige Richtungen
There are a number of future directions for research on 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased selectivity for certain GABA-A receptor subtypes. Another area of research is the use of the compound in combination with other drugs, such as benzodiazepines, to enhance its sedative and hypnotic effects. Finally, research on the long-term effects of the compound on the brain and other organs is needed to better understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid has been achieved using a variety of methods, including the reaction of cyclohexanone, pentanal, and phenylurea in the presence of a base. Other methods involve the reaction of cyclohexanone with pentanal and then reacting the resulting product with urea and phenylacetic acid. These methods have been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid has been extensively studied for its sedative and hypnotic properties. It has been found to have a unique mechanism of action that involves binding to the GABA-A receptor and enhancing the activity of GABA, the major inhibitory neurotransmitter in the brain. This makes it a promising candidate for the treatment of anxiety, insomnia, and other sleep disorders.
Eigenschaften
CAS-Nummer |
1051-12-3 |
|---|---|
Molekularformel |
C21H28N2O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-cyclohexyl-5-pentyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H28N2O3/c1-2-3-6-15-18-19(24)22(16-11-7-4-8-12-16)21(26)23(20(18)25)17-13-9-5-10-14-17/h4,7-8,11-12,17-18H,2-3,5-6,9-10,13-15H2,1H3 |
InChI-Schlüssel |
LNEBZBLNLNQKSU-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Kanonische SMILES |
CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonyme |
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





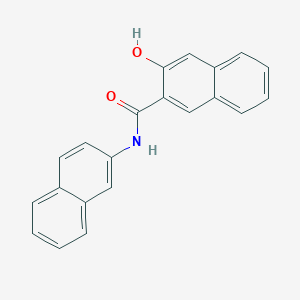
![Spiro[3.4]octane](/img/structure/B89794.png)
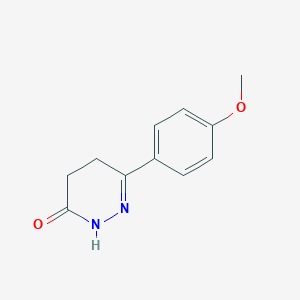
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)

